molecular formula C14H8F3N B12966396 2-(Trifluoromethyl)benzo[h]quinoline

2-(Trifluoromethyl)benzo[h]quinoline

Cat. No.: B12966396
M. Wt: 247.21 g/mol
InChI Key: MGIOGBHJTYOSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)benzo[h]quinoline is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and material science. The compound features a benzo[h]quinoline core, a tricyclic structure of significant pharmacological interest, substituted with a trifluoromethyl (CF3) group at the 2-position. The incorporation of the CF3 group is a well-established strategy in drug design, as it can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and overall electron density . The benzo[h]quinoline scaffold is recognized for its diverse therapeutic potential. Naturally occurring and synthetic analogs of this structure have demonstrated a range of promising biological activities . Specifically, certain 3-alkyl-2-aryl-4-trifluoromethylbenzo[h]quinoline derivatives have been synthesized via intramolecular cyclization, highlighting the utility of this chemical class in organic synthesis . Recent studies on sulfur-substituted benzo[h]quinoline analogs have shown that this structural class can exhibit potent phenotypic bioactivities, including antibacterial and antiproliferative effects against mammalian cell lines in the single-digit micromolar range . This suggests that the this compound structure serves as a valuable precursor for developing new chemical entities with promising microbiological properties. Furthermore, the trifluoromethyl group is a key feature in many clinical drugs across various therapeutic areas, such as antidepressants and anticancer agents, due to its unique steric and electronic characteristics . Researchers can leverage this compound as a key intermediate to explore new inhibitors or bioactive molecules. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H8F3N

Molecular Weight

247.21 g/mol

IUPAC Name

2-(trifluoromethyl)benzo[h]quinoline

InChI

InChI=1S/C14H8F3N/c15-14(16,17)12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)18-12/h1-8H

InChI Key

MGIOGBHJTYOSRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzo[h]quinoline typically involves cyclization and cycloaddition reactions. One common method includes the transformation of 2-propyl-3-iodoquinoline into 2-propyl-3-(trifluoromethyl)quinoline using ClCF₂CO₂Me, CuI, and KF in refluxing DMF . Another approach involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzo[h]quinoline involves its interaction with various molecular targets and pathways. For instance, its incorporation into azaaromatics enhances biological activity, making it a potent inhibitor of various enzymes . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

  • 2-Acetylbenzo[h]quinoline and 3-Acetylbenzo[f]quinoline: These derivatives, synthesized via copper-catalyzed reactions with ethanol and carbon tetrachloride, yield 58% and 60%, respectively . Unlike 2-(trifluoromethyl)benzo[h]quinoline, the acetyl group (-COCH₃) introduces electron-withdrawing character but lacks the fluorine atoms that enhance pharmacokinetic properties. NMR studies show downfield shifts for acetylated derivatives (e.g., δ 151.60 ppm for C-2 in 2-acetylbenzo[h]quinoline), suggesting distinct electronic environments compared to trifluoromethyl-substituted analogs .
  • Benzo[f]quinoline and Benzo[c]quinoline: Benzo[f]quinoline derivatives exhibit anticancer activity via DNA intercalation and Topoisomerase II (Topo II) inhibition, similar to benzo[h]quinoline derivatives . The position of the nitrogen atom in the fused ring system (e.g., benzo[f] vs. benzo[h]) significantly impacts mutagenicity; benzo[h]quinoline’s bay-region diol epoxides are more mutagenic than those of benzo[f]quinoline .
  • 6-Chloro-2-(trifluoromethyl)quinoline: This derivative, synthesized via copper-chloride catalysis under aerobic conditions, shares the trifluoromethyl group but lacks the fused benzene ring of benzo[h]quinoline. Such structural simplification may reduce DNA intercalation efficacy but improve synthetic accessibility .

Physicochemical Properties

  • Electronic Effects: The -CF₃ group’s strong electron-withdrawing nature deactivates the quinoline ring, reducing electrophilic substitution reactivity but stabilizing intermediates in catalytic cycles .

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